5,5-Dimethoxy-1,3-dioxan-2-one

Ring-opening polymerization Organocatalysis Kinetics

Need a stiff, biodegradable polycarbonate? Unsubstituted TMC yields elastomers (2-10 MPa), unsuitable for load-bearing applications. This gem-dimethoxy monomer delivers P(TMC(OMe)₂) with Young's modulus ≈3190 MPa-comparable to PLLA. - Enables metal-free ROP (DMAP/TBD) at 60-90°C; >96% conversion. - Pendant acetal groups → post-polymerization ketone deprotection → oxime click conjugation (e.g., radiopaque agents). - Ideal for orthopedic scaffolds, stiff stents, or tunable PTMC-b-P(TMC(OMe)₂) block copolymers. Supplied with analytical data for regulatory-compliant biomedical research.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 869491-43-0
Cat. No. B12541155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethoxy-1,3-dioxan-2-one
CAS869491-43-0
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCOC1(COC(=O)OC1)OC
InChIInChI=1S/C6H10O5/c1-8-6(9-2)3-10-5(7)11-4-6/h3-4H2,1-2H3
InChIKeyJWPRDPBEXGKHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethoxy-1,3-dioxan-2-one: Core Identity and Monomer Class


5,5-Dimethoxy-1,3-dioxan-2-one (CAS 869491-43-0), also systematically referred to as 2,2-dimethoxytrimethylene carbonate (DMTMC) or TMC(OMe)₂, is a six-membered cyclic carbonate monomer bearing two methoxy substituents at the 5-position of the dioxane ring [1]. With a molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g·mol⁻¹, this compound belongs to the broader class of 1,3-dioxan-2-one derivatives, which serve as key building blocks for biodegradable aliphatic polycarbonates via ring-opening polymerization (ROP) [2]. Unlike unsubstituted trimethylene carbonate (TMC), the geminal dimethoxy acetal functionality of 5,5-dimethoxy-1,3-dioxan-2-one introduces pendant acetal groups along the resulting polymer backbone, thereby enabling post-polymerization functionalization strategies and pronounced alterations in bulk material properties [2].

1 Ring-opening polymerization monomer for functionalized polycarbonates
2 Gem‑dimethoxy acetal enables post‑polymerization modification
3 Rigid, high‑modulus polycarbonate vs. elastomeric PTMC

Why Unsubstituted or Alkyl-Substituted Cyclic Carbonates Cannot Substitute


Procurement and research decisions involving six-membered cyclic carbonates must recognize that the 5-substitution pattern dictates the polymerization thermodynamics, kinetics, and the resulting polymer's thermal and mechanical performance [1]. While unsubstituted trimethylene carbonate (TMC) yields an elastomeric polycarbonate (Young's modulus approximately 2–10 MPa), the gem-dimethoxy analog 5,5-dimethoxy-1,3-dioxan-2-one affords a rigid and brittle polycarbonate (Young's modulus ca. 3190 MPa) with an entirely different application scope [2]. Similarly, 5,5-dimethyl-1,3-dioxan-2-one (DTC), which carries alkyl rather than acetal substituents, cannot provide the post-polymerization hydrolytic acetal cleavage reactivity that enables on-demand degradation or further functionalization of the polycarbonate backbone [2]. These fundamental differences in material properties and reactivity mean that in-class compounds cannot be interchanged without compromising the targeted mechanical response, degradation profile, or downstream functionalization capacity required for a given application.

Mechanics Elastomeric PTMC (2–10 MPa) and rigid P(TMC(OMe)₂) (~3190 MPa) cannot replace each other; property mismatch may compromise mechanical design.
Reactivity Alkyl‑substituted cyclic carbonates (e.g., DTC) lack the acetal‑ketone cleavage pathway, limiting post‑functionalization capability.
Process Polymerization kinetics and thermal tolerance differ significantly; direct substitution may alter conversion, molar mass, or acetal integrity.

Quantitative Differentiation Evidence vs. Cyclic Carbonate Analogs


Polymerization Kinetics Under Identical iROP Conditions

The ring-opening polymerization (iROP) of 5,5-dimethoxy-1,3-dioxan-2-one (TMC(OMe)₂) is significantly slower than that of unsubstituted trimethylene carbonate (TMC) under identical catalytic conditions. At 60 °C in bulk, using the [(BDIiPr)Zn(N(SiMe₃)₂)]/BnOH catalytic system at a monomer-to-catalyst-to-initiator ratio of 500:1:5, TMC achieves complete conversion within 7 minutes, corresponding to a turnover frequency (TOF) of 4240 h⁻¹ [1]. In contrast, TMC(OMe)₂ requires 90 minutes to reach 96% conversion under the same conditions, with a TOF of only 320 h⁻¹ [1]. This 13.2-fold lower polymerization activity must be factored into process scale-up and reactor residence time calculations when selecting this monomer for polycarbonate production.

iROP Kinetics
Head‑to‑head
TOF 320 vs 4240 h⁻¹ (TMC(OMe)₂ vs TMC)
13.2‑fold slower; 90 min to 96 % vs 7 min full conversion
Significantly longer polymerization time must be factored into process design.
Bulk, 60 °C, [(BDIiPr)Zn(N(SiMe₃)₂)]/BnOH, 500:1:5
Ring-opening polymerization Organocatalysis Kinetics

Mechanical Properties of the Resulting Homopolymer

The homopolycarbonate derived from 5,5-dimethoxy-1,3-dioxan-2-one, P(TMC(OMe)₂), exhibits drastically different mechanical behavior compared to poly(trimethylene carbonate) (PTMC). Tensile testing of compression-molded specimens at room temperature (ASTM D882, cross-head speed 10 mm·min⁻¹) revealed that P(TMC(OMe)₂) is a rigid, brittle material with a Young's modulus (E) of 3190 ± 70 MPa and an elongation at break (εᵣ) of only 9 ± 1% [1]. In contrast, PTMC is a soft elastomer with Young's modulus values typically in the range of 2–10 MPa, depending on molecular weight [2]. The P(TMC(OMe)₂) homopolymer thus behaves mechanically more akin to semi-crystalline poly(L-lactide) (PLLA) than to the elastomeric PTMC [3].

Homopolymer Stiffness
Cross‑study
3190 ± 70 MPa Young’s modulus
vs PTMC ~2–10 MPa
Provides a rigid, high‑modulus option; not interchangeable with elastomeric PTMC.
ASTM D882, 10 mm·min⁻¹, room temp.
Biodegradable polycarbonates Mechanical testing Biomaterials

Thermal Processing Temperature for Melt Molding

Compression molding of the homopolymer P(TMC(OMe)₂) is performed at 160 °C, whereas PTMC requires a higher molding temperature of 220 °C [1]. This 60 °C difference in processing temperature indicates a distinct thermal transition profile, consistent with the rigid nature of P(TMC(OMe)₂). The lower molding temperature may reduce thermal degradation during processing and suggests a lower melting or softening point relative to PTMC, which is advantageous for heat-sensitive co-formulated components.

Processing Temp.
Head‑to‑head
Molding temp 160 °C (P(TMC(OMe)₂))
vs 220 °C for PTMC
ΔT = −60 °C
Lower processing temperature may reduce thermal degradation risk for heat‑sensitive co‑formulants.
Compression molding, H‑shaped specimens
Thermal properties Polymer processing Melt molding

Post-Polymerization Functionalization Capability

The acetal-protected carbonyl group in polymers derived from 5,5-dimethoxy-1,3-dioxan-2-one can be hydrolyzed to unmask ketone functionalities along the polymer backbone, which then serve as reactive handles for oxime “click” post-functionalization . This strategy has been exploited to introduce iodinated aromatic groups, yielding X-ray opaque polylactide copolymers with tailorable radiopacity quantified by Hounsfield Unit (HU) values on micro-CT . By contrast, 5,5-dimethyl-1,3-dioxan-2-one (DTC) and unsubstituted TMC lack any latent reactive group in the polymer backbone and cannot undergo analogous post-functionalization without specialized co-monomer incorporation [1]. The pendant acetal-to-ketone deprotection uniquely enables on-demand transformation of the polymer's physical, chemical, and imaging properties after polymerization, a feature absent in alkyl-substituted cyclic carbonate analogs.

Post‑Functionalization
Class‑level
Acetal‑protected ketone enables oxime click chemistry after hydrolysis. TMC and DTC lack any latent reactive handle.
Unique functionalization route; class‑level conclusion, verify with specific copolymer composition.
Radiopacity demonstrated via micro‑CT with iodinated payloads
X-ray opaque polymers Post-functionalization Oxime click chemistry

Metal-Free Organocatalytic Polymerization Feasibility

5,5-Dimethoxy-1,3-dioxan-2-one (DMTMC) undergoes controlled immortal ring-opening polymerization (iROP) under metal-free conditions using organocatalysts such as DMAP, TBD, or BEMP, in the presence of an alcohol co-initiator, at moderate temperatures of 60–150 °C in bulk [1]. With the phosphazene base BEMP and benzyl alcohol at a DMTMC:BEMP:alcohol ratio of 500:1:5, a monomer conversion of 96% was achieved, yielding polycarbonate with a molar mass distribution (Mw/Mn) of 1.66 [2]. While similar organocatalytic iROP is feasible for TMC, the polymerization of 5,5-dimethyl-1,3-dioxan-2-one (DTC) is frequently conducted with tin(II) alkoxide catalysts under more forcing conditions, with equilibrium conversions below 100% [3]. The metal-free route for DMTMC is particularly relevant for biomedical polymer procurement, where residual metal catalyst contamination is a critical quality attribute.

Thermal Ceiling
Class‑level
≤ 90 °C recommended for iROP
Acetal cleavage observed at 110 °C with Al(OTf)₃
Narrower thermal processing window required to preserve acetal functionality.
Successful iROP at 60–90 °C with Zn or organocatalyst
Organocatalysis Metal-free polymerization Green chemistry

Thermal Stability During Polymerization

The dimethoxyacetal substituent of 5,5-dimethoxy-1,3-dioxan-2-one imposes a thermal ceiling on polymerization temperature. When the iROP of TMC(OMe)₂ was attempted at 110 °C with the Al(OTf)₃/BnOH catalytic system, degradation of the polycarbonate occurred through cleavage of the acetal group [1]. This contrasts with unsubstituted TMC and alkyl-substituted DTC, which tolerate higher polymerization temperatures without backbone degradation. Consequently, TMC(OMe)₂ polymerizations are optimally conducted at 60–90 °C [1], a temperature window that is both sufficient for controlled iROP and necessary to preserve the acetal functionality required for downstream post-functionalization.

Thermal degradation Polymerization process optimization Acetal stability

Optimal Application Scenarios Based on Quantitative Evidence


Rigid, High-Modulus Polymers for Load-Bearing Implants

When an application demands a biodegradable polycarbonate with mechanical stiffness orders of magnitude above elastomeric PTMC, 5,5-dimethoxy-1,3-dioxan-2-one is the monomer of choice. Its homopolymer P(TMC(OMe)₂) delivers a Young's modulus of approximately 3190 MPa—comparable to semi-crystalline PLLA—versus 2–10 MPa for PTMC [1][2]. This rigid mechanical profile makes it suitable for temporary orthopedic fixation devices, bone tissue engineering scaffolds, or stiff cardiovascular stents where structural integrity under physiological load is a prerequisite.

Post-Functionalizable Backbones for X-Ray Opaque Biomaterials

The geminal dimethoxy acetal group of this monomer offers a latent ketone functionality along the polymer backbone. After polymerization, mild hydrolytic acetal deprotection exposes ketone groups that can undergo oxime click reactions with aminooxy-functionalized payloads—such as iodinated aromatic compounds for X-ray visibility [1]. This feature is absent in TMC- or DTC-derived polycarbonates, making 5,5-dimethoxy-1,3-dioxan-2-one uniquely suited for the development of radiopaque implantable materials or targeted drug–polymer conjugates where post-loading of functional molecules is desired.

Metal-Free Synthesis for High-Purity Biomedical Polycarbonates

For procurement and synthesis of biomedical-grade polycarbonates requiring minimal metal contamination, 5,5-dimethoxy-1,3-dioxan-2-one enables controlled immortal ring-opening polymerization using purely organic catalysts (DMAP, TBD, BEMP) at 60–90 °C in bulk [1][2]. Achieving 96% monomer conversion with narrow molar mass distribution (Mw/Mn = 1.66) under metal-free conditions addresses regulatory concerns regarding cytotoxic metal residues in implantable or injectable polymer systems.

Block Copolymer Engineering for Mechanical Gradients

The stark mechanical contrast between elastomeric PTMC (E ≈ 2–10 MPa) and rigid P(TMC(OMe)₂) (E ≈ 3190 MPa) enables the design of block copolymers with tailored stiffness gradients. As demonstrated by the PTMC-b-[P(TMC(OMe)₂)]₁,₂ copolymer system, thermal and mechanical properties can be tuned between those of each homopolymer by adjusting co-monomer content [1]. This scenario is directly relevant to gradient scaffolds for interfacial tissue engineering (e.g., tendon-to-bone insertion), where a continuous transition from soft to stiff mechanical properties is required.

Application
Selection Property
Validation Focus
Rigid, high‑modulus polymer research (load‑bearing models)
Young’s modulus ~3190 MPa; brittle, non‑elastomeric
Compressive/tensile mechanical response under simulated physiological load
Post‑functionalizable polymer research (X‑ray opaque materials)
Latent ketone via acetal hydrolysis; oxime click compatibility
Functionalization efficiency, radiopacity quantification (HU), cytotoxicity screening
Metal‑free polymerization for high‑purity polycarbonate research
Organocatalytic iROP (BEMP, TBD, DMAP) with narrow Ð
Residual metal analysis, molar mass control, cytotoxicity of polymer
Block copolymer research for mechanical gradient materials
Stark stiffness contrast between PTMC and P(TMC(OMe)₂) blocks
Tensile modulus gradient, interfacial continuity, degradation profile
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